4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a p-tolyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then subjected to a cyclization reaction with malononitrile and methanol under basic conditions to yield the desired nicotinonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: Known for its dual inhibition of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Exhibits fluorescent properties and potential antimicrobial and antioxidant activities.
Uniqueness
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Biological Activity
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H18FN3O
- Molecular Weight : 321.36 g/mol
This structure features a fluorophenyl group, a methoxy group, and a p-tolyl moiety attached to a nicotinonitrile backbone, which is known for conferring various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of nicotinonitrile have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 6.76 | Induces apoptosis |
Compound B | A549 | 193.93 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. Studies indicate that derivatives containing a pyridine or piperazine core can exhibit significant antibacterial and antifungal activities against various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 44 nM |
Compound D | Escherichia coli | 100 µM |
This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Modulation : Evidence suggests that these compounds may interfere with the cell cycle, leading to growth arrest in cancer cells.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of related nicotinonitrile derivatives on HCT116 colon cancer cells, compound 7f demonstrated an IC50 value of 6.76 µg/mL, indicating potent anticancer activity. The study utilized flow cytometry to analyze cell cycle distribution, revealing significant accumulation in the G1/S phase post-treatment.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of pyridine derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their MIC values, with some exhibiting lower MICs than standard antibiotics, highlighting their potential as new therapeutic agents.
Properties
Molecular Formula |
C20H15FN2O |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15FN2O/c1-13-3-5-15(6-4-13)19-11-17(14-7-9-16(21)10-8-14)18(12-22)20(23-19)24-2/h3-11H,1-2H3 |
InChI Key |
KFDAOXOKRIXUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)OC |
Origin of Product |
United States |
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